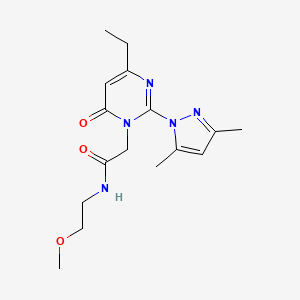

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyethyl)acetamide

Description

This compound is a pyrimidinone derivative featuring a 3,5-dimethylpyrazole moiety at the pyrimidinone C2 position, a 4-ethyl substituent on the pyrimidinone ring, and an N-(2-methoxyethyl)acetamide side chain. The 2-methoxyethyl group on the acetamide side chain likely enhances solubility compared to more lipophilic substituents, while the 4-ethyl group on the pyrimidinone may influence steric interactions in binding pockets .

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3/c1-5-13-9-15(23)20(10-14(22)17-6-7-24-4)16(18-13)21-12(3)8-11(2)19-21/h8-9H,5-7,10H2,1-4H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERQVKXJWGGAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article discusses the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The initial step involves the synthesis of 3,5-dimethyl-1H-pyrazole, which serves as a key building block.

- Pyrimidine Derivative Creation : The pyrazole is then reacted with ethyl and oxo groups to form the pyrimidine framework.

- Acetamide Functionalization : The final step includes the introduction of the methoxyethyl acetamide moiety, completing the synthesis.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its cytotoxic effects against cancer cell lines. Key findings include:

Cytotoxicity

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:

- IC50 Values : The compound has shown IC50 values in the low micromolar range against glioma (C6) and breast cancer (MCF7) cell lines, indicating potent anti-cancer activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| C6 | 5.13 | Induces apoptosis and cell cycle arrest |

| MCF7 | 5.00 | Apoptosis induction |

| SH-SY5Y | 24.31 | Selective cytotoxicity |

The mechanisms underlying the biological activity of this compound include:

- Apoptosis Induction : Flow cytometry analyses have indicated that treatment with this compound leads to increased apoptotic cell death in sensitive cancer cells.

- Cell Cycle Arrest : The compound causes significant cell cycle arrest, particularly in the G0/G1 phase, which halts proliferation and promotes programmed cell death.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Glioma Cells : A recent study reported that treatment with this compound resulted in a dose-dependent decrease in viability of C6 glioma cells, with IC50 values suggesting it is more effective than standard chemotherapeutic agents like 5-FU .

- Comparative Analysis with Other Compounds : In comparative studies, this compound was found to be more selective for cancer cells over normal fibroblast cells (L929), indicating a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are compared below based on substituent variations (Table 1).

Table 1: Structural Comparison of Target Compound and Analogues

*LogP calculated using ChemDraw v22.0.

- Target vs. The N-(2-methoxyethyl) group offers higher polarity (logP = 1.8) than the N-(4-trifluoromethylphenyl) group (logP = 3.2), suggesting better aqueous solubility . The trifluoromethyl group in the analogue enhances metabolic stability but may reduce membrane permeability due to increased hydrophobicity.

- Target vs. Compound: The cyclopropyl substituent in the compound introduces rigidity, which may restrict conformational flexibility during target engagement. The pyridazinone core () vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.